5,6-Diphenyl-2,3-dihydropyrazine

描述

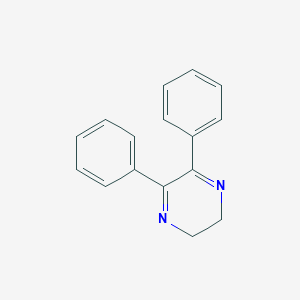

5,6-Diphenyl-2,3-dihydropyrazine is a heterocyclic compound with the molecular formula C16H14N2. It is characterized by a pyrazine ring substituted with two phenyl groups at the 5 and 6 positions.

准备方法

Synthetic Routes and Reaction Conditions: 5,6-Diphenyl-2,3-dihydropyrazine can be synthesized through several methods. One common approach involves the condensation of benzil with ethylenediamine under acidic conditions. The reaction typically proceeds as follows:

Condensation Reaction: Benzil reacts with ethylenediamine in the presence of an acid catalyst, such as hydrochloric acid, to form the intermediate Schiff base.

Cyclization: The Schiff base undergoes cyclization to form this compound.

Industrial Production Methods: This includes the use of continuous flow reactors and improved purification techniques to enhance yield and purity .

化学反应分析

Types of Reactions: 5,6-Diphenyl-2,3-dihydropyrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 5,6-diphenylpyrazine.

Reduction: Reduction reactions can convert it to the corresponding dihydropyrazine derivatives.

Substitution: Electrophilic substitution reactions can occur on the phenyl rings, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products:

Oxidation: 5,6-Diphenylpyrazine.

Reduction: Dihydropyrazine derivatives.

Substitution: Various substituted phenyl derivatives

科学研究应用

Chemical Properties and Structure

5,6-Diphenyl-2,3-dihydropyrazine has the molecular formula and features a dihydropyrazine ring structure substituted with two phenyl groups at the 5 and 6 positions. Its unique electronic properties make it a candidate for various applications.

Organic Electronics

Photovoltaic Devices:

The compound exhibits promising electronic properties suitable for use in organic semiconductors. Research indicates that it can be integrated into photovoltaic devices to enhance their efficiency due to its ability to facilitate charge transport and improve light absorption.

Organic Light Emitting Diodes (OLEDs):

this compound has been explored as a potential material for OLEDs. Its photophysical characteristics allow for dynamic fluorescence properties, which can be tuned for optimal performance in lighting and display technologies.

Pharmaceuticals

Synthesis of Bioactive Compounds:

This compound serves as a precursor in the synthesis of various bioactive molecules. For instance, studies have demonstrated its utility in the microwave-assisted synthesis of quinoxaline derivatives, which possess significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus at specific concentrations .

Antimicrobial Activity:

Research indicates that derivatives synthesized from this compound exhibit varying degrees of antimicrobial activity. For example, certain synthesized compounds showed maximum activity against Proteus mirabilis at a concentration of 200 µg/disc .

Catalysis

C–H Activation Reactions:

The compound has been utilized in catalyzed reactions involving ortho-C–H bond activation. These reactions are critical in organic synthesis for constructing complex molecular architectures. Studies have shown that this compound can facilitate multiple C–H arylations under optimized conditions, yielding various arylated products with high selectivity .

Photophysics and Fluorescence Spectroscopy

Dynamic Fluorophores:

The compound's ability to act as a dynamic fluorophore has been investigated for applications in fluorescence spectroscopy. Its unique photophysical properties include a large Stokes shift and dual emission characteristics that can be exploited in sensing applications and imaging technologies.

Case Study 1: Microwave-Assisted Synthesis

A study demonstrated the microwave-assisted synthesis of quinoxaline derivatives from this compound. The results indicated that specific derivatives exhibited potent antibacterial properties against multiple bacterial strains. The optimized conditions yielded significant conversion rates and product yields .

Case Study 2: C–H Activation

In another study focusing on C–H activation reactions involving this compound, researchers achieved high selectivity for monoarylation over diarylation by adjusting reaction parameters such as temperature and time. This illustrates the compound's versatility as a building block in synthetic organic chemistry .

作用机制

The mechanism of action of 5,6-diphenyl-2,3-dihydropyrazine and its derivatives involves interactions with various molecular targets. These interactions can include binding to enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism depends on the specific derivative and its intended application. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell division processes .

相似化合物的比较

5,6-Dimethyl-2,3-dihydropyrazine: Similar structure but with methyl groups instead of phenyl groups.

5,6-Diphenylpyrazine: The fully oxidized form of 5,6-diphenyl-2,3-dihydropyrazine.

2,3-Dihydro-5,6-diphenylpyrazine: Another structural isomer with different substitution patterns.

Uniqueness: this compound is unique due to its specific substitution pattern and the resulting electronic and steric effects. These properties make it a valuable intermediate in organic synthesis and a subject of interest in materials science .

生物活性

5,6-Diphenyl-2,3-dihydropyrazine (DHP) is an organic compound with significant potential in medicinal chemistry and material science. This article explores its biological activities, including antibacterial, antifungal, and anticancer properties, supported by recent research findings and data tables.

Chemical Structure and Properties

This compound is characterized by its dihydropyrazine ring structure substituted with two phenyl groups at the 5 and 6 positions. Its molecular formula is , and it exhibits unique electronic properties that enhance its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of 1,2-diketones with ethylenediamine in an ethanolic medium. This method has been shown to yield high purity and yield of the desired compound .

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are summarized in Table 1.

| Bacteria | MIC (µg/ml) | Reference |

|---|---|---|

| Staphylococcus aureus | 3.54 | |

| Escherichia coli | 2.65 | |

| Klebsiella pneumoniae | 100 | |

| Pseudomonas aeruginosa | 100 | |

| Salmonella typhi | 200 |

The compound demonstrated a broad spectrum of activity, particularly effective against Gram-positive bacteria like Staphylococcus aureus. The presence of carbonyl groups in the structure is believed to enhance its binding affinity to bacterial enzymes .

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity against various fungal strains. The results from antifungal screening are presented in Table 2.

| Fungi | Activity Level | Reference |

|---|---|---|

| Candida albicans | Moderate | |

| Aspergillus flavus | High | |

| Rhizopus | Low | |

| Mucor | Moderate |

The compound's antifungal efficacy can be attributed to its ability to disrupt fungal cell membranes and inhibit cell wall synthesis.

Anticancer Activity

Emerging studies suggest that dihydropyrazines may possess anticancer properties. While specific data on this compound is limited, related compounds have demonstrated cytotoxic effects against various cancer cell lines. Research indicates potential mechanisms involving apoptosis induction and cell cycle arrest in cancer cells .

Case Studies and Research Findings

Several case studies have explored the biological activities of dihydropyrazines:

- DNA Cleavage Activity : Dihydropyrazines have been reported to induce DNA strand breakage through the generation of free radicals. This property could be leveraged for developing novel anticancer agents .

- Growth Inhibition in Escherichia coli : A study highlighted that certain dihydropyrazines inhibited the growth of E. coli significantly, suggesting their potential as antimicrobial agents in food preservation and medical applications .

- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that substituents on the aromatic rings significantly influence biological activity. For instance, introducing electron-withdrawing groups increased antibacterial potency against tested strains .

属性

IUPAC Name |

5,6-diphenyl-2,3-dihydropyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2/c1-3-7-13(8-4-1)15-16(18-12-11-17-15)14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLPQDGVFVQQOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70292450 | |

| Record name | 5,6-diphenyl-2,3-dihydropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1489-06-1 | |

| Record name | 1489-06-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82696 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-diphenyl-2,3-dihydropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 5,6-Diphenyl-2,3-dihydropyrazine?

A1: this compound is a heterocyclic organic compound with the molecular formula C16H14N2. Structural studies using X-ray crystallography reveal that the heterocyclic ring in this compound adopts a screw-boat conformation with all substituents in equatorial positions. []

Q2: How stable is this compound in the presence of oxidizing agents?

A2: this compound is susceptible to oxidation. Research shows that hydrogen peroxide can react with it, leading to ring-opening and ring-contraction products. Instead of forming the expected 1,4-di-N-oxide, the reaction yields N/N′-dibenzoylethylenediamine, N-benzoylethylenediamine, and 2-phenyl-2-imidazoline. [] This information suggests potential instability under oxidative conditions.

Q3: Can this compound act as a ligand in coordination chemistry?

A3: Yes, this compound has demonstrated its ability to function as a ligand in coordination polymers. For instance, it readily coordinates with copper(I) bromide, forming a unique stair-step polymeric network characterized by a Cu2S2 core. [] This finding highlights the compound's potential in materials science and inorganic chemistry.

Q4: Are there any known catalytic applications of this compound derivatives?

A4: While this compound itself hasn't been extensively studied for its catalytic properties, its derivatives, specifically those incorporating chiral centers, have shown promise in asymmetric catalysis. For example, ligands derived from (1S,2R)-1-(adamantan-1-yl)propan-1,2-diamine, which can be synthesized from this compound, have been investigated for their activity in Michael additions, Henry reactions, and epoxidations. []

Q5: What is the impact of substituents on the conformation of this compound derivatives?

A5: The introduction of substituents can influence the conformational preferences of the dihydropyrazine ring. For example, in 2-methyl-3-(4-methylphenyl)-5,6-diphenyl-2,3-dihydropyrazine, the major disorder component of the heterocyclic ring adopts a half-chair conformation with all substituents equatorial. [] Understanding these conformational changes is crucial for comprehending structure-activity relationships.

Q6: What computational chemistry methods have been applied to study this compound and its complexes?

A6: Density functional theory (DFT) calculations have been employed to analyze the energetic features of non-covalent interactions observed in the solid-state structures of copper(I) bromide complexes with this compound derivatives. [] This approach provides valuable insights into the stability and electronic properties of these complexes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。